molecular formula C11H14ClN3O3 B1523036 (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate CAS No. 1228670-07-2

(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate

Cat. No.: B1523036
CAS No.: 1228670-07-2
M. Wt: 271.7 g/mol
InChI Key: JOGZHNYBXXWRCI-MKMNVTDBSA-N
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Description

(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate is a chemical compound with the molecular formula C11H14ClN3O3 and a molecular weight of 271.70 g/mol. This compound is characterized by its solid state and white to pale yellow appearance. It is sparingly soluble in water but dissolves in solvents such as ethanol, acetone, and dichloromethane.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate typically involves the reaction of 4-chloro-3-formylpyridin-2-ylcarbamate with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then treated with tert-butyl carbamate to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.

Scientific Research Applications

(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate has various applications in scientific research, including chemistry, biology, medicine, and industry.

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

  • Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.

  • Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate can be compared with other similar compounds, such as tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate and tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. These compounds share structural similarities but differ in their functional groups and reactivity. The unique features of (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate, such as its oxime group, contribute to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate

  • Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate

  • Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate

This comprehensive overview provides a detailed understanding of (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl N-[4-chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)15-9-7(6-14-17)8(12)4-5-13-9/h4-6,17H,1-3H3,(H,13,15,16)/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGZHNYBXXWRCI-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1C=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1/C=N/O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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